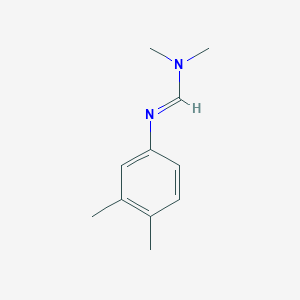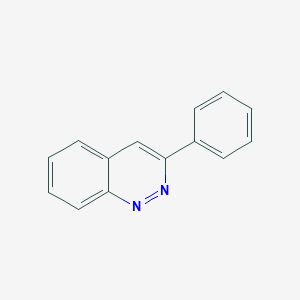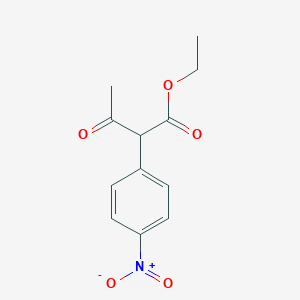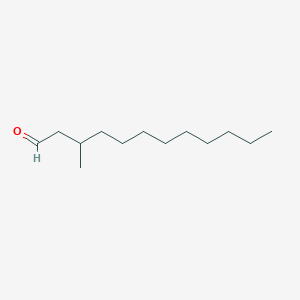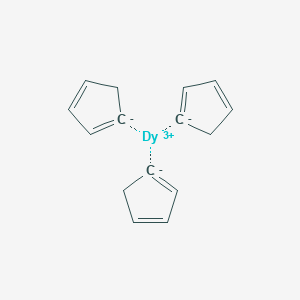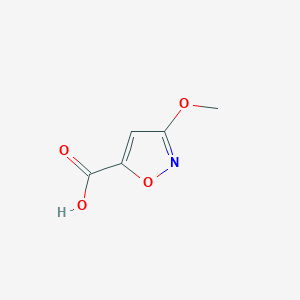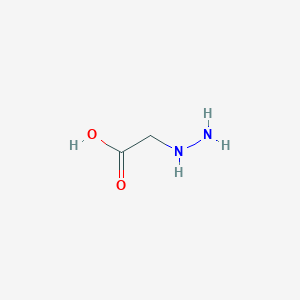
Acridine 10-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine 10-oxide (AO) is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. AO is a derivative of acridine, which is a planar aromatic compound consisting of three fused rings. AO is widely used in biological and chemical research due to its ability to intercalate DNA and RNA, which makes it a useful tool for studying nucleic acid structure and function.
Mechanism Of Action
The mechanism of action of Acridine 10-oxide involves intercalation of the molecule between the base pairs of DNA and RNA. This intercalation causes a distortion in the DNA or RNA structure, which can lead to inhibition of DNA and RNA synthesis. Acridine 10-oxide can also bind to the minor groove of DNA and RNA, which can cause a change in the DNA or RNA conformation and inhibit transcription.
Biochemical and Physiological Effects
Acridine 10-oxide has been shown to have a variety of biochemical and physiological effects. Acridine 10-oxide can induce apoptosis in cancer cells by activating the caspase pathway. Acridine 10-oxide can also induce DNA damage and inhibit DNA and RNA synthesis. Acridine 10-oxide has been shown to have antimicrobial activity against a variety of bacteria and fungi.
Advantages And Limitations For Lab Experiments
One advantage of Acridine 10-oxide is its ability to selectively target cancer cells and induce apoptosis. Acridine 10-oxide is also relatively easy to synthesize and can be used in a variety of applications, including fluorescence microscopy and DNA damage detection. One limitation of Acridine 10-oxide is its potential toxicity, as it can induce DNA damage and inhibit DNA and RNA synthesis. Acridine 10-oxide can also be difficult to work with, as it is a highly reactive molecule that can interact with other compounds in the lab.
Future Directions
There are many future directions for research involving Acridine 10-oxide. One area of research is the development of new Acridine 10-oxide derivatives with improved selectivity and efficacy. Another area of research is the use of Acridine 10-oxide in combination with other drugs to enhance its anticancer activity. Acridine 10-oxide can also be used in the development of new antimicrobial agents. Finally, Acridine 10-oxide can be used in the study of epigenetic modifications, as it can selectively bind to DNA and RNA and affect gene expression.
Synthesis Methods
Acridine 10-oxide can be synthesized by a variety of methods, including oxidation of acridine with peracids, oxidation of acridine with potassium permanganate, and oxidation of acridine with lead tetraacetate. The most commonly used method for synthesizing Acridine 10-oxide is the oxidation of acridine with peracids. This method involves the reaction of acridine with a peracid, such as m-chloroperbenzoic acid, in the presence of a solvent, such as acetic acid or dichloromethane.
Scientific Research Applications
Acridine 10-oxide has been used extensively in scientific research due to its ability to intercalate DNA and RNA, which makes it a useful tool for studying nucleic acid structure and function. Acridine 10-oxide is also used in fluorescence microscopy to stain DNA and RNA. Acridine 10-oxide can be used to detect DNA damage and to study the effects of DNA-damaging agents, such as radiation and chemicals. Acridine 10-oxide has also been used to study the effect of drugs on cancer cells, as it can selectively target cancer cells and induce apoptosis.
properties
CAS RN |
10399-73-2 |
|---|---|
Product Name |
Acridine 10-oxide |
Molecular Formula |
C13H9NO |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
10-oxidoacridin-10-ium |
InChI |
InChI=1S/C13H9NO/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H |
InChI Key |
HYGIWTYYBBTQAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)-](/img/structure/B82842.png)


